molecular formula C17H16N2O3S2 B3443919 N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide

Cat. No.: B3443919
M. Wt: 360.5 g/mol
InChI Key: WQBIMXGXVSPHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide is a benzothiazole-derived compound featuring a methanesulfonyl group at the 6-position of the benzothiazole ring and a 3,4-dimethylbenzamide moiety at the 2-position. This structural framework is associated with diverse biological activities, particularly in neurodegenerative disease research.

Properties

IUPAC Name

3,4-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-4-5-12(8-11(10)2)16(20)19-17-18-14-7-6-13(24(3,21)22)9-15(14)23-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBIMXGXVSPHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide typically involves a multi-step process:

    Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which is achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Dimethyl-benzamide: The final step involves the coupling of the methanesulfonyl-benzothiazole intermediate with 3,4-dimethyl-benzoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydride in organic solvents.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

    Pathways Involved: The inhibition of acetylcholinesterase leads to enhanced cholinergic neurotransmission, which helps in improving cognitive functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide with key analogs, focusing on structural features, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Key Substituents Biological Activities Toxicity/Selectivity Reference
Target Compound 6-methanesulfonyl (benzothiazole); 3,4-dimethyl (benzamide) Limited direct data; inferred AChE inhibition and anti-aggregation based on structural analogs Not reported
Compound 12 () 6-methanesulfonyl (benzothiazole); 3-(4-substituted-piperazin-1-yl)-propanamide AChE IC₅₀ = 2.31 µM; Aβ1-42 aggregation inhibition = 53.3%; neuroprotection in SHSY-5Y cells; in vivo efficacy in mice Low toxicity; selective for AChE over BuChE
Compound in Oxadiazole linker; 3,4-dimethoxy (benzamide); 6-methyl (benzothiazole) No direct activity data; N,O-bidentate directing group suggests utility in metal-catalyzed reactions Not reported
N-(6-Bromo-benzothiazol-2-yl)-3,4-dimethyl-benzamide 6-bromo (benzothiazole); 3,4-dimethyl (benzamide) Bromine may enhance lipophilicity; potential for halogen bonding in target interactions Not reported
N-(3-Cyano-thienopyridin-2-yl)-3,4-dimethyl-benzamide Thienopyridine core; 3-cyano substituent Structural diversity (non-benzothiazole core) may alter pharmacokinetics; no activity data Not reported

Key Structural Differences and Implications

Activity Profiles :

  • Compound 12 () demonstrates balanced multifunctionality (AChE inhibition, Aβ aggregation suppression, neuroprotection), attributed to its hybrid benzothiazole-piperazine design. The target compound lacks the piperazine moiety, which may limit its copper-chelating and multi-target capabilities .
  • The oxadiazole-containing compound () diverges functionally, with its N,O-bidentate group favoring catalytic applications over direct neuroactivity .

Toxicity and Selectivity :

  • Compound 12 exhibits low cytotoxicity in neuronal cells and selectivity for AChE over butyrylcholinesterase (BuChE), a critical feature for reducing side effects in AD therapy. The target compound’s selectivity profile remains uncharacterized but may benefit from the methanesulfonyl group’s polarity .

Biological Activity

N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its neuroprotective and anticancer properties. This article delves into its biological activity, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole moiety and a methanesulfonyl group, which are crucial for its biological functions. The compound's formula consists of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, contributing to its solubility and reactivity.

Neuroprotective Properties

Research indicates that this compound exhibits promising neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the brain. This inhibition can potentially enhance cognitive function by increasing acetylcholine levels, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action:

  • Acetylcholinesterase Inhibition: The compound binds effectively to AChE, preventing the degradation of acetylcholine.
  • Amyloid-beta Interaction: It also interacts with amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Anticancer Activity

This compound has demonstrated anticancer properties through various mechanisms:

  • Enzyme Inhibition: The compound inhibits specific enzymes critical for cancer cell survival and proliferation .
  • Cellular Pathway Interaction: Benzothiazole derivatives have been shown to affect cellular pathways related to cancer growth and bacterial resistance .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundDimethyl substitutions on benzamideNeuroprotective, anticancer
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamideLacks dimethyl substitutionsSimilar AChE inhibition
N-(4,6-dimethyl-benzothiazol-2-yl)-3,4-dimethoxybenzamideDimethoxy substitution on benzamideAnticancer and antimicrobial

This comparison highlights how the specific functional groups in this compound enhance its biological activity compared to simpler analogs.

Research Findings and Case Studies

  • Neuroprotective Studies:
    • A study demonstrated that compounds with similar structures inhibited AChE effectively, leading to improved cognitive function in animal models .
    • Another investigation highlighted the potential of benzothiazole derivatives in preventing amyloid-beta aggregation .
  • Anticancer Studies:
    • In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
    • The compound was also noted for its ability to induce apoptosis in cancer cells through enzyme inhibition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.